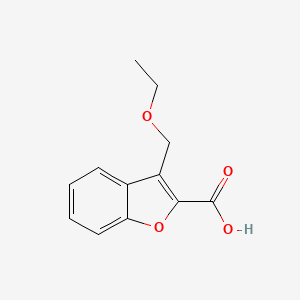

3-(Ethoxymethyl)-1-benzofuran-2-carboxylic acid

Description

Chemical Identification and Nomenclature

This compound is systematically identified through multiple standardized chemical nomenclature systems and registry numbers. The compound is registered under the Chemical Abstracts Service number 731802-26-9, which serves as its unique identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the standard nomenclature conventions for substituted benzofuran derivatives.

The molecular formula C₁₂H₁₂O₄ indicates the compound contains twelve carbon atoms, twelve hydrogen atoms, and four oxygen atoms, resulting in a molecular weight of 220.22 grams per mole. The compound is also identified by its MDL number MFCD04627328, which provides additional database cross-referencing capabilities. Alternative synonyms include 3-(ethoxymethyl)benzofuran-2-carboxylic acid and various database-specific identifiers such as DTXSID00393944.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCOCC1=C(OC2=CC=CC=C21)C(=O)O, providing a linear text description of the molecular connectivity. The International Chemical Identifier format presents the compound as InChI=1S/C12H12O4/c1-2-15-7-9-8-5-3-4-6-10(8)16-11(9)12(13)14/h3-6H,2,7H2,1H3,(H,13,14), offering a standardized method for computational chemical identification.

Structural Characteristics and Isomerism

The molecular architecture of this compound comprises a benzofuran core structure with specific substitution patterns that define its chemical identity and properties. The benzofuran moiety consists of a fused benzene and furan ring system, creating a bicyclic aromatic framework that serves as the structural foundation for this compound. The benzofuran ring system exhibits planar geometry, with the oxygen atom in the furan ring contributing to the overall electronic characteristics of the molecule.

The ethoxymethyl substituent at the 3-position introduces both aliphatic and ether functional groups to the aromatic system. This substituent consists of an ethoxy group (-OCH₂CH₃) connected to the benzofuran ring through a methylene bridge (-CH₂-), creating a flexible side chain that can adopt various conformational arrangements. The presence of the ether oxygen in the ethoxymethyl group provides additional sites for potential intermolecular interactions and influences the compound's overall polarity and solubility characteristics.

The carboxylic acid group positioned at the 2-position of the benzofuran ring introduces hydrogen bonding capability and pH-dependent ionization behavior. This functional group is directly attached to the furan portion of the bicyclic system, creating potential for intramolecular interactions between the carboxyl hydrogen and the furan oxygen atom. The proximity of the carboxylic acid to the aromatic system may also influence the acidity of the carboxyl proton through electronic effects transmitted through the conjugated ring system.

Regarding isomerism, the compound can potentially exist in different conformational states due to the rotational freedom around the bonds connecting the ethoxymethyl substituent to the benzofuran core. The ethoxymethyl chain contains multiple rotatable bonds, allowing for various spatial orientations of the ethoxy terminus relative to the aromatic system. Additionally, the carboxylic acid group can participate in hydrogen bonding interactions that may stabilize specific conformational arrangements in both solid and solution phases.

| Structural Feature | Description | Impact on Properties |

|---|---|---|

| Benzofuran Core | Fused benzene-furan bicyclic system | Provides aromatic stability and planarity |

| Ethoxymethyl Substituent | -CH₂OCH₂CH₃ at position 3 | Introduces flexibility and polarity |

| Carboxylic Acid Group | -COOH at position 2 | Enables hydrogen bonding and ionization |

| Rotatable Bonds | 4 identified rotatable bonds | Allows conformational flexibility |

Historical Context in Heterocyclic Chemistry Research

The development of benzofuran chemistry traces its origins to the pioneering work of William Henry Perkin in 1870, who first synthesized the benzofuran ring system and established fundamental synthetic methodologies that continue to influence contemporary research. Perkin's initial discovery involved the rearrangement reaction of coumarins to benzofurans, a transformation now known as the Perkin rearrangement, which remains an important synthetic route for accessing benzofuran derivatives. This foundational work established benzofurans as significant targets in heterocyclic chemistry and demonstrated their potential for further structural elaboration.

The subsequent century witnessed extensive development of benzofuran synthesis methodologies, with researchers exploring diverse approaches including cycloisomerization reactions, metal-catalyzed coupling processes, and oxidative cyclization strategies. The versatility of benzofuran scaffolds in accommodating various substituents led to their widespread investigation in medicinal chemistry applications, where their structural features proved compatible with biological target recognition and pharmacological activity. The introduction of carboxylic acid functionality at the 2-position of benzofurans became particularly significant, as these compounds demonstrated enhanced water solubility and potential for metabolic stability.

Contemporary research in benzofuran chemistry has expanded to encompass sophisticated synthetic methodologies including microwave-assisted reactions, catalyst-free approaches, and environmentally sustainable processes. The development of one-pot synthesis protocols for benzofuran derivatives has streamlined access to complex structures while reducing synthetic steps and improving overall efficiency. Recent investigations have explored the use of deep eutectic solvents and heterogeneous catalytic systems to achieve benzofuran formation under mild conditions with improved selectivity.

The specific compound this compound represents a convergence of these historical developments, incorporating both the classical benzofuran-2-carboxylic acid framework established by early researchers and the modern understanding of substituent effects on molecular properties. The ethoxymethyl substitution pattern reflects contemporary interest in modulating the physical and chemical characteristics of benzofuran derivatives through strategic introduction of ether functionalities and flexible aliphatic chains.

| Historical Period | Key Development | Relevance to Target Compound |

|---|---|---|

| 1870 | Perkin's first benzofuran synthesis | Established benzofuran chemistry foundation |

| Early 20th Century | Benzofuran-2-carboxylic acid derivatives | Direct structural precedent |

| Mid-20th Century | Substituent effect studies | Understanding of ethoxymethyl impact |

| Contemporary Era | Advanced synthetic methodologies | Modern synthesis approaches |

Properties

IUPAC Name |

3-(ethoxymethyl)-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-15-7-9-8-5-3-4-6-10(8)16-11(9)12(13)14/h3-6H,2,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLPJYSSHZFNAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(OC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393944 | |

| Record name | 3-(ethoxymethyl)-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731802-26-9 | |

| Record name | 3-(Ethoxymethyl)-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731802-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(ethoxymethyl)-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)-1-benzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol and an appropriate aldehyde, the benzofuran ring can be formed through a cyclization reaction. The ethoxymethyl group can be introduced via an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes steps such as the preparation of intermediates, cyclization, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical derivatization reactions. For example:

-

Esterification with ethanol under acidic conditions yields ethyl 3-(ethoxymethyl)-1-benzofuran-2-carboxylate. This reaction is critical for enhancing solubility or modifying pharmacokinetic properties .

-

Amidation via activation with thionyl chloride (SOCl₂) or carbodiimide reagents allows coupling with amines. Hydrazide derivatives (e.g., benzofuran-2-carbohydrazides) are intermediates for synthesizing acyl azides and ureas .

Key Data:

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | H₂SO₄, ethanol, reflux | 87% | |

| Amidation | SOCl₂, NH₂R, DMF | 68–85% |

Halogenation and Electrophilic Substitution

The benzofuran core and ethoxymethyl group participate in halogenation:

-

Bromination at the benzofuran ring (C4 or C6 positions) using N-bromosuccinimide (NBS) in CCl₄ yields halogenated derivatives, as observed in analogous compounds .

-

Chlorination of the acetyl group in related structures (e.g., 6-acetyl-5-hydroxy-2-methyl derivatives) produces dichloroacetyl or chloroacetyl substituents .

Example Reaction:

Bromination of Ethoxymethyl Side Chain

-

Reagents : NBS, benzoyl peroxide (BPO), CCl₄

-

Conditions : Reflux, 24 h

Decarboxylation and Rearrangement

The carboxylic acid group facilitates decarboxylation under thermal or basic conditions:

-

Thermal Decarboxylation : Heating at 200°C in xylene eliminates CO₂, forming 3-(ethoxymethyl)-1-benzofuran .

-

Perkin Rearrangement : Reacts with 3-halocoumarins under basic conditions (NaOH/ethanol) to yield substituted benzofurans via ring contraction .

Experimental Insight:

-

Microwave-assisted Perkin rearrangement reduces reaction time to 5 minutes with 99% yield in optimized cases .

Condensation and Cyclization

The ethoxymethyl group participates in nucleophilic substitutions:

-

Ether Cleavage : Treatment with HI or HBr replaces the ethoxy group with halides, forming 3-(halomethyl) derivatives.

-

Cyclocondensation : Reacts with aldehydes or ketones in acidic media to form fused heterocycles (e.g., quinoxaline derivatives) .

Case Study:

Synthesis of Quinoxaline Derivatives

-

Substrate : this compound + 2-hydroxybenzaldehyde

-

Conditions : K₂CO₃, DMF, 80°C

-

Product : 5-substituted benzofuran-quinoxaline hybrids with IC₅₀ values <5 μM for TMEM16A inhibition .

Coordination and Complexation

The carboxylic acid acts as a ligand for metal ions:

Scientific Research Applications

Chemistry

3-(Ethoxymethyl)-1-benzofuran-2-carboxylic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution. These properties make it valuable for researchers developing new synthetic pathways or materials .

Biological Activities

Research has indicated that this compound exhibits potential antimicrobial and anti-inflammatory properties. Studies have explored its biological activities, suggesting it could serve as a lead compound for developing new therapeutic agents. The interaction of the carboxylic acid group with biological targets may enhance its efficacy in modulating enzyme activity or receptor interactions, which is significant for drug development .

Pharmaceutical Development

The compound is being investigated as a pharmaceutical intermediate or active ingredient. Its derivatives have shown promise in anticancer research, particularly against hepatocellular carcinoma (HCC). For instance, certain derivatives have demonstrated significant growth inhibition of cancer cells through mechanisms involving the modulation of key signaling pathways like RAS/RAF/MEK/ERK .

Material Science

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties contribute to advancements in polymer science and coatings, enhancing material performance and durability .

Case Study 1: Anticancer Potential

A study highlighted the anticancer effects of benzofuran derivatives, including this compound. The derivatives were screened against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through the activation of apoptotic pathways . The specific IC50 values indicated strong efficacy compared to standard treatments.

Case Study 2: Inhibitory Effects on Leukotriene Biosynthesis

Another significant application involves the use of benzofuran derivatives as inhibitors of leukotriene biosynthesis. Such compounds have been shown to possess anti-inflammatory properties useful in treating conditions like asthma and other allergic reactions. This suggests that this compound could be developed further for therapeutic applications targeting inflammatory diseases .

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Can yield ketones or aldehydes using agents like potassium permanganate.

- Reduction : The carboxylic acid can be reduced to alcohols or aldehydes using lithium aluminum hydride.

- Substitution : Electrophilic aromatic substitution can introduce different substituents on the benzofuran ring .

Reagents and Conditions

Common reagents used in reactions involving this compound include:

- Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

- Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

- Substitution reagents: Bromine (Br2), nitric acid (HNO3) for halogenation or nitration reactions.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the benzofuran ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(ethoxymethyl)-1-benzofuran-2-carboxylic acid with structurally related benzofuran-2-carboxylic acid derivatives:

Key Observations :

- Electronic Effects : Substituents like methanesulfonylmethyl () introduce strong electron-withdrawing effects, altering acidity and reactivity compared to ethoxymethyl or methyl groups .

Pharmacological Activity

- Antimicrobial Activity : Derivatives with sulfanyl groups (e.g., 3-isopropylsulfanyl in ) exhibit broad-spectrum antimicrobial activity, while ethoxymethyl-substituted analogs are less studied but show promise in preliminary screens .

- Antitumor Potential: Methoxy and halogen-substituted derivatives (e.g., 5-fluoro-7-methyl in ) demonstrate cytotoxicity against cancer cell lines, attributed to their ability to disrupt DNA synthesis .

- Enzyme Inhibition : Carboxylic acid groups at the 2-position enable interactions with enzymatic active sites, as seen in analogs like 3-methyl-1-benzofuran-2-carboxamide (), which inhibits kinases and proteases .

Stability and Reactivity

Biological Activity

3-(Ethoxymethyl)-1-benzofuran-2-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₂O₄

- Molecular Weight : 220.22 g/mol

- CAS Number : 731802-26-9

The compound features a benzofuran core with an ethoxymethyl group at the 3-position and a carboxylic acid functional group at the 2-position. This arrangement is significant as it influences the compound's interactions with biological targets.

Antioxidant Properties

Research indicates that compounds like this compound may possess antioxidant properties, which allow them to scavenge free radicals, thereby contributing to cellular protection against oxidative stress.

Cytotoxicity Against Cancer Cells

Studies have demonstrated that related benzofuran derivatives exhibit cytotoxic effects against various human cancer cell lines. For instance, a series of benzofuran-2-carboxylic acid esters were synthesized and evaluated for their ability to inhibit ischemic cell death in cardiac myocytes. The introduction of specific substituents significantly enhanced their potency .

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound | EC50 (μM) | Cell Death (%) |

|---|---|---|

| 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester | 0.532 | 6.18 |

| 4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran-2-carboxylic ester | 0.557 | 7.02 |

Inhibition of Carbonic Anhydrases

Benzofuran-based carboxylic acids have also been studied for their inhibitory action against carbonic anhydrases (CAs), which are crucial metalloenzymes involved in various physiological processes. The inhibition constants (K_i) for different derivatives indicate varying potencies, with some displaying single-digit micromolar activity .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Interaction with Enzymes : The compound may inhibit specific enzymes, affecting pathways involved in inflammation and cancer progression.

- Cell Cycle Modulation : Research has shown that certain benzofuran derivatives can induce cell cycle arrest in cancer cells, leading to increased apoptosis .

Antiproliferative Activity

In one study, a benzofuran derivative was tested for its antiproliferative effects on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cell cycle disturbance and pro-apoptotic actions, with a notable increase in early and late apoptosis percentages upon treatment .

Table 2: Apoptotic Effects of Benzofuran Derivative

| Treatment | Total % Apoptosis | Early Apoptosis % | Late Apoptosis % |

|---|---|---|---|

| Control | 1.46 | 0.47 | 0.31 |

| Benzofuran Derivative | 34.29 | 8.11 | 23.77 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Ethoxymethyl)-1-benzofuran-2-carboxylic acid, and how can intermediates be characterized?

- Methodology : The synthesis typically involves multi-step processes, including:

- Step 1 : Preparation of the benzofuran-2-carboxylic acid core via cyclization of substituted phenols or coupling reactions (e.g., Pd-catalyzed C–H arylation) .

- Step 2 : Introduction of the ethoxymethyl group via alkylation or nucleophilic substitution.

- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns and FT-IR to validate functional groups. Purity can be assessed via HPLC with a C18 column (90:10 water:acetonitrile, 0.1% TFA) .

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodology :

- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) based on solubility data.

- Chromatography : Use silica gel column chromatography (ethyl acetate/hexane gradient) for intermediates.

- Analytical Validation : Compare melting points (e.g., 192–196°C for benzofuran-2-carboxylic acid derivatives ) and LC-MS to detect impurities .

Advanced Research Questions

Q. How can structural discrepancies in spectroscopic data for benzofuran derivatives be resolved?

- Methodology :

- X-ray Crystallography : Resolve ambiguous NMR/IR signals by determining the crystal structure (e.g., as done for 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid ).

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational mismatches .

- Isotopic Labeling : Use deuterated analogs to assign overlapping proton signals in crowded spectral regions .

Q. What strategies optimize the regioselectivity of ethoxymethyl group introduction in benzofuran systems?

- Methodology :

- Directing Groups : Install temporary protecting groups (e.g., acetyl) on the benzofuran ring to steer alkylation to the desired position .

- Metal Catalysis : Employ Cu(I)/ligand systems to enhance selectivity in Ullmann-type coupling reactions .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states and improve yield .

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

- Methodology :

- Bioisosteric Replacement : Substitute the ethoxymethyl group with isopropylsulfanyl or cyclohexyl groups (see for analogous modifications) .

- Fragment-Based Design : Use the parent compound as a scaffold and introduce halogen (F, Cl) or electron-withdrawing groups (NO₂) at C-5/C-7 positions to modulate electronic properties .

- In Silico Docking : Screen analogs against target proteins (e.g., COX-2) using AutoDock Vina to prioritize synthesis .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodology :

- Antimicrobial Testing : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Anti-inflammatory Screening : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages via ELISA .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with reference drugs .

Data Analysis & Troubleshooting

Q. How should researchers address low yields in the final coupling step of the synthesis?

- Methodology :

- Reaction Monitoring : Track progress via TLC (silica gel, UV visualization) to identify incomplete reactions.

- Catalyst Optimization : Test Pd(OAc)₂ with XPhos or SPhos ligands to enhance cross-coupling efficiency .

- Temperature Control : Increase reaction temperature to 80–100°C if stagnation occurs, but avoid decomposition by limiting duration to 12–24 hrs .

Q. What computational tools aid in predicting the metabolic stability of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.